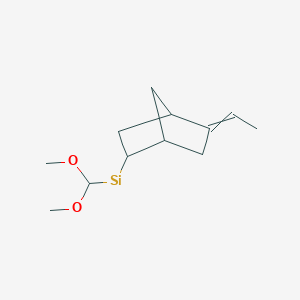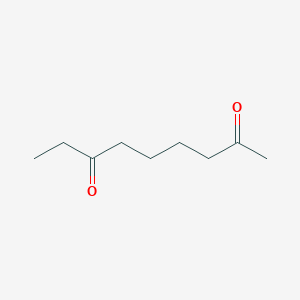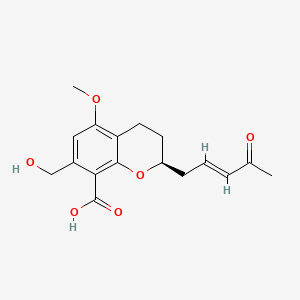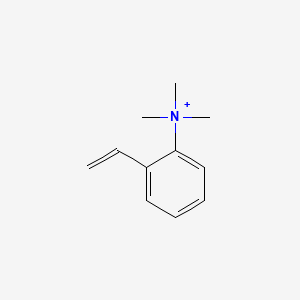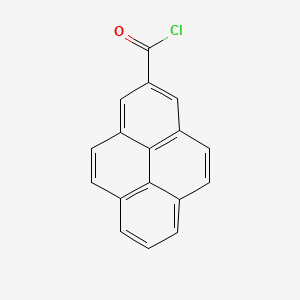
Pyrene-2-carbonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrene-2-carbonyl chloride is an organic compound derived from pyrene, a polycyclic aromatic hydrocarbon This compound is characterized by the presence of a carbonyl chloride functional group attached to the pyrene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-2-carbonyl chloride typically involves the chlorination of pyrene-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) as chlorinating agents. The reaction conditions usually involve refluxing the pyrene-2-carboxylic acid with the chlorinating agent in an inert solvent such as dichloromethane or chloroform. The reaction proceeds with the formation of this compound and the release of sulfur dioxide (SO₂) or carbon monoxide (CO) as by-products .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and efficient separation techniques to isolate the desired product. The reaction conditions are optimized to ensure high yield and purity of the compound.
化学反应分析
Types of Reactions: Pyrene-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of pyrene-2-carboxamides, pyrene-2-carboxylates, and other derivatives.
Reduction: The compound can be reduced to pyrene-2-carboxaldehyde or pyrene-2-methanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: this compound can be oxidized to pyrene-2-carboxylic acid using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used under mild conditions.
Reduction: Reducing agents like LiAlH₄ or sodium borohydride (NaBH₄) are employed under anhydrous conditions.
Oxidation: Strong oxidizing agents like KMnO₄ or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Major Products Formed:
Nucleophilic Substitution: Pyrene-2-carboxamides, pyrene-2-carboxylates.
Reduction: Pyrene-2-carboxaldehyde, pyrene-2-methanol.
Oxidation: Pyrene-2-carboxylic acid.
科学研究应用
Pyrene-2-carbonyl chloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various pyrene derivatives, which are valuable in materials science and organic electronics.
Medicine: Pyrene-based compounds are investigated for their potential use in drug delivery systems and as anticancer agents.
Industry: this compound is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of pyrene-2-carbonyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce pyrene moieties into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used.
相似化合物的比较
Pyrene-1-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 1-position.
Naphthalene-2-carbonyl chloride: A related compound with a naphthalene ring instead of pyrene.
Anthracene-9-carbonyl chloride: Another aromatic carbonyl chloride with an anthracene ring.
Comparison:
Structural Differences: The position of the carbonyl chloride group and the type of aromatic ring differentiate these compounds.
Reactivity: Pyrene-2-carbonyl chloride exhibits unique reactivity due to the electronic properties of the pyrene ring.
Applications: While all these compounds are used in organic synthesis, this compound is particularly valuable for its applications in materials science and biological research.
属性
CAS 编号 |
109555-45-5 |
|---|---|
分子式 |
C17H9ClO |
分子量 |
264.7 g/mol |
IUPAC 名称 |
pyrene-2-carbonyl chloride |
InChI |
InChI=1S/C17H9ClO/c18-17(19)14-8-12-6-4-10-2-1-3-11-5-7-13(9-14)16(12)15(10)11/h1-9H |
InChI 键 |
ORAINJPMQVBIHI-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4)C(=O)Cl)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


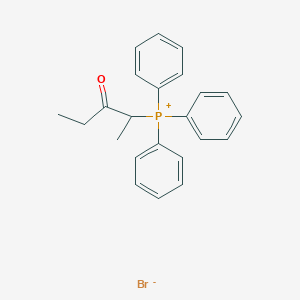


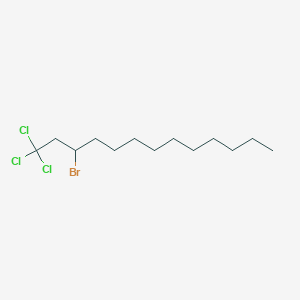
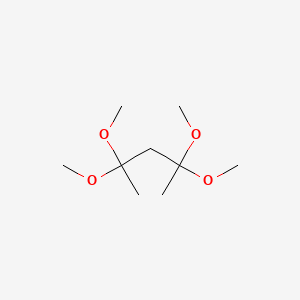
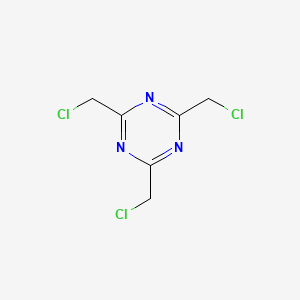
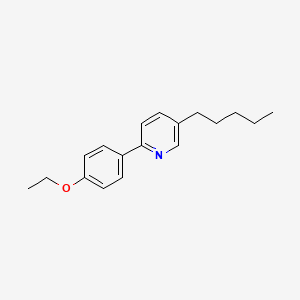
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)
